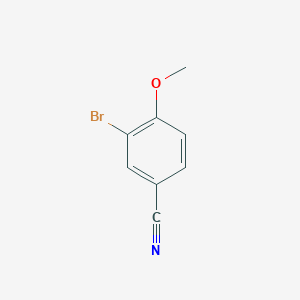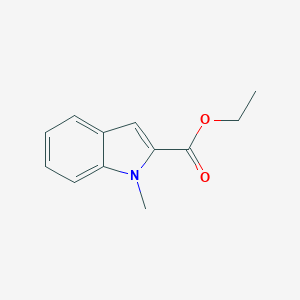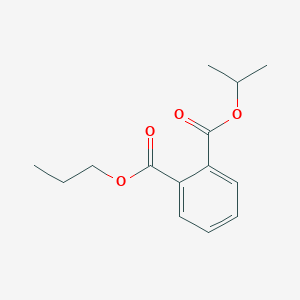
Phthalic acid, isoporpyl propyl ester
概要
説明
Phthalic acid, isoporpyl propyl ester is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . Its IUPAC name is 2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate .
Synthesis Analysis
Phthalic acid esters are synthesized from phthalic anhydride and specific alcohols by Fischer esterification . The widespread applications of phthalates have led to their ubiquity in the surroundings .Molecular Structure Analysis
The molecular structure of Phthalic acid, isoporpyl propyl ester involves a benzene ring with two carboxylate groups attached to it, and these carboxylate groups are further esterified with isopropyl and propyl groups .Chemical Reactions Analysis
Phthalic acid esters are synthetic chemical compounds which were introduced in the early 1920s . The determination of phthalates in complex natural matrices requires extensive sampling, correct sample preparation, identification, confirmation and quantification using well-established analytical methods .Physical And Chemical Properties Analysis
Phthalic acid, isoporpyl propyl ester is a lipophilic chemical widely used as a plasticizer and additive to improve various products’ mechanical extensibility and flexibility .科学的研究の応用
Industrial Applications :
- As a plasticizer for PVC, Di(2propylheptyl) phthalate, a type of phthalic acid ester, offers improved performance properties and cost-benefit ratios for PVC compounders (Kozlowski & Storzum, 2005).
- Cellulose-based liquid crystal polymers, such as certain phthalic acid esters, exhibit unique properties like cholesteric reflection in the visible range of the spectrum, making them useful in various applications (Bhadani & Gray, 1983).
Environmental Impact :
- Phthalic acid esters, including Di-(2-ethylhexyl) phthalate, are widely distributed in the ecosystem and have been linked to potential carcinogenicity with prolonged exposure (Thomas Ja & T. Mj, 1984).
- Bacteria-mediated degradation of phthalic acid esters can reduce environmental risks and promote safer plasticizer use (Ren, Lin, Liu, & Hu, 2018).
- In aquatic environments, phthalates can cause oxidative stress and disrupt endocrine systems in developing fish embryos (Mankidy, Wiseman, Ma, & Giesy, 2013).
Health Concerns :
- Phthalic acid (PA) exhibits in vitro and in vivo toxicity, including mutagenicity, developmental toxicity, and reproductive toxicity, making it a useful biomarker for exposure to phthalate esters in humans (Bang, Lee, & Lee, 2011).
- High levels of urinary phthalate metabolites in some populations indicate significant exposure, with some levels exceeding the European Food Safety Authority's tolerable daily intake (Guo, Wu, & Kannan, 2011).
Safety And Hazards
将来の方向性
Phthalic acid esters are emerging pollutants, commonly used as plasticizers that are categorized as hazardous endocrine-disrupting chemicals . Therefore, it is necessary to understand the current contamination status and to identify appropriate remediation technologies . Phthalic acid ester-contaminated soil can be remedied by degradation, phytoremediation, and adsorption .
特性
IUPAC Name |
2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNUUQDSEZYWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



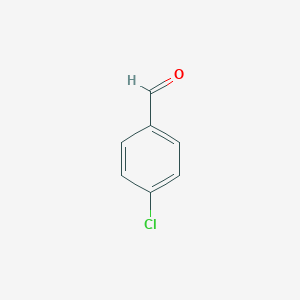
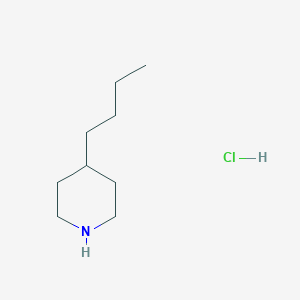
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
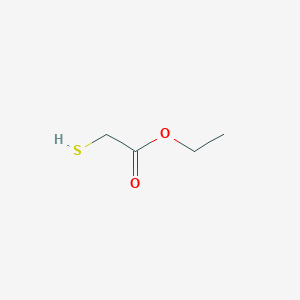
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
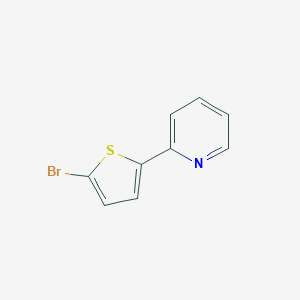
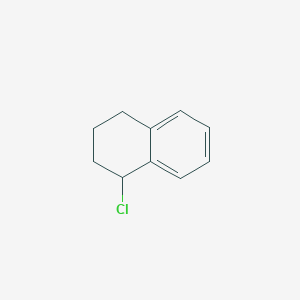
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
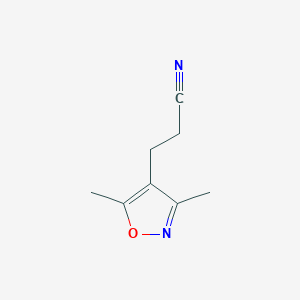
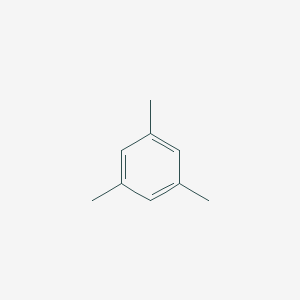
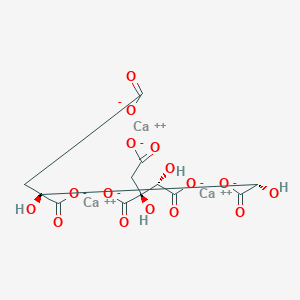
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
